molecular formula C18H17Cl2N5O2 B4720500 N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Cat. No. B4720500
M. Wt: 406.3 g/mol
InChI Key: UVOYONYPLSQXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, also known as BODIPY-TAP, is a fluorescent dye that has been extensively used in scientific research. This compound has a unique structure that allows it to be used as a probe for various biological processes.

Mechanism of Action

The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide involves the binding of the dye to a specific target molecule, resulting in a change in fluorescence intensity or wavelength. The binding of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide to a target molecule can be either reversible or irreversible, depending on the nature of the interaction. The unique structure of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide allows it to be easily modified to target specific molecules or biological processes.
Biochemical and Physiological Effects
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is a relatively non-toxic compound and has minimal effects on biochemical and physiological processes. It has been shown to be stable under a wide range of conditions, including in the presence of various enzymes and reactive oxygen species. However, it is important to note that the effects of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide on biological systems may vary depending on the specific application and concentration used.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is its high sensitivity and specificity for detecting target molecules or biological processes. It is also relatively easy to use and can be easily modified to target specific molecules or biological processes. However, one of the limitations of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide is its relatively low photostability, which can limit its use in long-term experiments or imaging studies.

Future Directions

There are several future directions for the use of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide in scientific research. One potential application is in the development of new therapies for various diseases, including cancer and neurological disorders. N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide can be used to screen for potential drug candidates or to study the mechanisms of action of existing drugs. Another future direction is in the development of new imaging techniques for studying biological processes in vivo. N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide can be used as a fluorescent probe for imaging various biological processes, including protein-protein interactions and enzyme activity. Finally, N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide can be used to develop new sensors for detecting various ions or molecules in biological samples.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide has been widely used as a fluorescent probe for various biological processes, including protein-protein interactions, enzyme activity, and ion detection. It has been used to study the interaction between G protein-coupled receptors and their ligands, as well as the activity of proteases and kinases. N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide has also been used to detect the presence of various ions, including calcium, zinc, and copper.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c19-13-5-4-12(10-14(13)20)25-8-6-24(7-9-25)11-17(26)21-15-2-1-3-16-18(15)23-27-22-16/h1-5,10H,6-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYONYPLSQXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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